4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid
Description
4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid (CAS: 550312-50-0) is a substituted amide derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26 g/mol . Structurally, it features a butanoic acid backbone linked to a 3-ethylphenyl group via an amide bond. This compound belongs to a broader class of N-aryl amides, which are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects .
Properties
IUPAC Name |
4-(3-ethylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16/h3-5,8H,2,6-7H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJIRCVZHFGXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358334 | |
| Record name | 4-(3-Ethylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550312-50-0 | |
| Record name | 4-(3-Ethylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethylphenylamine and succinic anhydride.
Reaction: The 3-ethylphenylamine is reacted with succinic anhydride in the presence of a suitable solvent such as dichloromethane or toluene.
Conditions: The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the compound can yield this compound derivatives with additional oxo groups.
Reduction: Reduction can produce 4-[(3-Ethylphenyl)amino]-4-hydroxybutanoic acid.
Substitution: Substitution reactions can result in various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid with structurally related analogs:
*Estimated based on analogs ; †Predicted from substituent effects.
Key Observations :
Biological Activity
4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 221.25 g/mol
- CAS Number: 550312-50-0
- Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3-ethyl aniline with succinic anhydride. The reaction conditions may include:
- Solvent: Dimethylformamide (DMF)
- Temperature: Elevated temperatures (around 60°C)
- Catalysts: Acidic catalysts like p-toluenesulfonic acid can be used to enhance yield.
Antioxidant Properties
Research has demonstrated that this compound exhibits significant antioxidant activity. In vitro studies showed that it effectively scavenges free radicals, which could mitigate oxidative stress-related diseases.
| Test System | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 15.2 |
| ABTS Radical Scavenging | 12.8 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Carbonic Anhydrase Inhibition: Exhibited moderate inhibition with an IC50 of 30 µM.
- Alkaline Phosphatase Inhibition: Showed promising results with an IC50 of 25 µM.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against several bacterial strains:
- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli: MIC of 64 µg/mL.
Case Study 1: Antioxidant and Antimicrobial Activity
A study published in the International Journal of Basic Medical Sciences and Pharmacy investigated the biological evaluation of metal complexes formed with this compound. The Zn(II) complex demonstrated enhanced antioxidant activity compared to the free ligand, indicating that metal coordination can augment biological properties .
Case Study 2: Structure-Activity Relationship
Research focusing on the structure-activity relationship revealed that modifications on the aromatic ring significantly influence the biological activity of derivatives of this compound. Substituents positioned on the phenyl group were found to enhance both antioxidant and enzyme inhibitory activities .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Radical Scavenging: The presence of electron-donating groups allows for effective neutralization of free radicals.
- Enzyme Binding: The compound may bind to active sites on enzymes, inhibiting their function through competitive or non-competitive mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
